2-(2-Fluorophenyl)cyclobutan-1-ol
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Overview
Description
2-(2-Fluorophenyl)cyclobutan-1-ol is an organic compound with the molecular formula C₁₀H₁₁FO and a molecular weight of 166.19 g/mol . This compound features a cyclobutane ring substituted with a hydroxyl group and a fluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction of the resulting ketone to the alcohol . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide and reducing agents such as lithium aluminum hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-(2-Fluorophenyl)cyclobutanone.
Reduction: 2-(2-Fluorophenyl)cyclobutane.
Substitution: Various substituted cyclobutanols depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)cyclobutan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromophenyl)cyclobutan-1-ol: Contains a bromine atom in place of fluorine.
2-(2-Methylphenyl)cyclobutan-1-ol: Features a methyl group instead of fluorine.
Uniqueness
2-(2-Fluorophenyl)cyclobutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with biological targets . The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Biological Activity
2-(2-Fluorophenyl)cyclobutan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Structural Characteristics
The compound features a cyclobutane ring substituted with a fluorinated phenyl group. The presence of the fluorine atom is believed to enhance lipophilicity, which may improve membrane permeability and biological efficacy. The hydroxyl group allows for hydrogen bonding with biological macromolecules, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps, including the formation of the cyclobutane core and subsequent functionalization. The compound can also undergo oxidation to form 2-(2-Fluorophenyl)cyclobutanone and reduction to yield various substituted cyclobutanols depending on the nucleophile used.
Antimicrobial Properties
Preliminary studies suggest that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance, its analogs have shown activity against Mycobacterium tuberculosis, with some compounds demonstrating over 90% inhibition at specific concentrations .
Anti-inflammatory and Analgesic Effects
Research indicates that similar cyclobutane derivatives may possess anti-inflammatory and analgesic effects. The mechanism may involve modulation of inflammatory pathways through interaction with specific enzymes or receptors .
The biological activity of this compound is thought to be mediated through its interactions with various biological targets. The hydroxyl group can participate in hydrogen bonding, while the fluorinated aromatic moiety enhances binding affinity to proteins involved in key metabolic pathways .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, shedding light on their potential therapeutic applications:
- Antimycobacterial Activity : A high-throughput screening identified several compounds that inhibited M. tuberculosis growth, indicating that structural modifications around the cyclobutane core could enhance potency against this pathogen .
- Inflammatory Response Modulation : Compounds similar to this compound were shown to inhibit chemokine receptor activation, suggesting a role in reducing inflammation and potentially treating related diseases .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Biological Activity | Notable Features |
---|---|---|
3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol | Antimicrobial, anti-inflammatory | Contains dichlorophenyl substituent |
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | Intermediate for synthesis | Key building block in chemical synthesis |
3-(Aminomethyl)-3-phenylcyclobutan-1-ol | Moderate antimicrobial activity | Lacks halogen substitution |
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-(2-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11FO/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8,10,12H,5-6H2 |
InChI Key |
RANOJSJLYWJFTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2F)O |
Origin of Product |
United States |
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